5-Fluoro-2-methoxybenzoyl chloride

BTK inhibitor Medicinal chemistry Oncology therapeutics

Essential for Pirtobrutinib (LOXO-305) mfg. Unique 5-F,2-OMe pattern imparts critical electronic & steric properties for efficient amide bond formation (15-40% higher yield vs in-situ acid activation). Positional isomers (e.g., 2-F,6-OMe) fail regulatory specs. High purity (≥95%) is non-negotiable for API-grade intermediates.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 704-03-0
Cat. No. B1343872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzoyl chloride
CAS704-03-0
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C(=O)Cl
InChIInChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3
InChIKeyHYILYIULOHATGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxybenzoyl chloride (CAS 704-03-0) Procurement Guide: Reactivity Profile and Synthetic Utility


5-Fluoro-2-methoxybenzoyl chloride (CAS 704-03-0) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₆ClFO₂ and molecular weight 188.58 g/mol . The compound features a distinctive substitution pattern with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzoyl chloride core, which imparts unique electronic and steric characteristics relevant to nucleophilic acyl substitution reactions . As an electrophilic building block, it serves as a key intermediate in the synthesis of bioactive molecules, including FDA-approved Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib [1].

Why 5-Fluoro-2-methoxybenzoyl chloride Cannot Be Interchanged with Positional Isomers or Alternative Benzoyl Chlorides


The specific 5-fluoro-2-methoxy substitution pattern is not arbitrary; it determines both the electronic environment of the reactive acyl chloride moiety and the three-dimensional geometry of derived products. Solvolysis studies on substituted benzoyl chlorides demonstrate that a para-fluoro substituent (equivalent to the 5-position relative to the carbonyl in this compound) destabilizes the benzoyl cation intermediate relative to unsubstituted or methoxy-only analogs, altering reaction kinetics and product distribution [1]. Furthermore, the ortho-methoxy group exerts a steric and electronic influence that differs fundamentally from meta-methoxy or para-fluoro-only alternatives, affecting coupling efficiency in amide bond formation [2]. Consequently, substituting with 2-fluoro-6-methoxybenzoyl chloride (CAS 500912-12-9) or 4-fluorobenzoyl chloride (CAS 403-43-0) produces compounds with divergent biological activities and physicochemical properties that cannot be corrected through downstream processing [3].

Quantitative Differentiation Evidence for 5-Fluoro-2-methoxybenzoyl chloride Relative to Structural Analogs


Pirtobrutinib Synthesis: Distinct Pharmacophore Contribution of 5-Fluoro-2-methoxybenzoyl Fragment

5-Fluoro-2-methoxybenzoyl chloride serves as the direct acylating agent for introducing the 5-fluoro-2-methoxybenzamide moiety into pirtobrutinib (LOXO-305), an FDA-approved non-covalent BTK inhibitor [1]. The 5-fluoro-2-methoxy substitution pattern is essential for maintaining high selectivity and non-covalent binding characteristics; positional isomers with alternative fluorine/methoxy arrangements exhibit significantly reduced BTK inhibition potency and altered selectivity profiles [2].

BTK inhibitor Medicinal chemistry Oncology therapeutics

Antiviral Activity: Influenza A Inhibition by 5-Fluoro-2-methoxybenzoyl Derivatives

Compounds derived from 5-fluoro-2-methoxybenzoyl chloride demonstrate measurable antiviral activity against influenza A virus. Specifically, Compound 12 in a synthesized series of 5-fluoro-2-methoxybenzoyl derivatives exhibited an IC50 of 5.0 µM against influenza A, representing significant inhibition relative to untreated controls . The 5-fluoro-2-methoxy substitution pattern contributes to membrane permeability and target engagement that are not replicated by non-fluorinated or differently substituted benzamide analogs [1].

Antiviral Influenza Fusion inhibitors

PDE4/SSRI Dual Inhibitor Scaffold: 5-Fluoro-2-methoxyphenyl Fragment Potentiates Serotonin Reuptake Inhibition

The 5-fluoro-2-methoxyphenyl fragment, accessible via 5-fluoro-2-methoxybenzoyl chloride, is a critical structural element in dual PDE4 inhibitor/serotonin reuptake inhibitor (SSRI) compounds. Compound 21, containing this fragment, demonstrated potent and selective serotonin reuptake inhibition with an IC50 of 127 nM [1]. The compound also exhibited antidepressant-like activity in the forced swim test in mice, confirming in vivo efficacy of this pharmacophore [2].

PDE4 inhibitor Serotonin reuptake inhibitor Antidepressant

Synthetic Accessibility: Chlorination Yield Advantage Over In Situ Activation of 5-Fluoro-2-methoxybenzoic Acid

5-Fluoro-2-methoxybenzoyl chloride is typically prepared via chlorination of 5-fluoro-2-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] . Comparative synthetic methodologies for analogous fluorinated benzoyl chlorides demonstrate yields of 85-96% under optimized conditions [1]. Use of pre-formed 5-fluoro-2-methoxybenzoyl chloride eliminates the need for in situ activation steps, which for electron-deficient benzoic acids often proceed with yields <70% due to competing side reactions .

Organic synthesis Acyl chloride preparation Reaction efficiency

Storage and Handling Stability: Ambient Temperature Storage Versus Refrigerated Benzoyl Chloride Analogs

5-Fluoro-2-methoxybenzoyl chloride is documented to be stable under ambient temperature storage conditions (store long-term in a cool, dry place) . Multiple reputable suppliers confirm storage temperature specification as ambient temperature, with shipping temperature also ambient . This contrasts with certain other substituted benzoyl chlorides, including moisture-sensitive analogs and 2-fluoro-6-methoxybenzoyl chloride, which typically require refrigerated storage (2-8°C) to prevent decomposition .

Chemical stability Storage conditions Procurement logistics

Optimal Procurement and Application Scenarios for 5-Fluoro-2-methoxybenzoyl chloride (CAS 704-03-0)


GMP Manufacturing of BTK Inhibitor Pirtobrutinib and Related Clinical Candidates

Procurement of high-purity 5-fluoro-2-methoxybenzoyl chloride (≥95% purity specification) is essential for the synthesis of pirtobrutinib (LOXO-305), an FDA-approved non-covalent BTK inhibitor for B-cell malignancies [1]. The compound is directly incorporated via amide bond formation with the pyrazole-4-carboxamide core, and any positional isomer contamination (e.g., 2-fluoro-6-methoxy or 5-fluoro-2-hydroxy) would generate impurities that fail regulatory specifications for the approved drug substance [2].

Medicinal Chemistry Library Synthesis Targeting Influenza A Fusion Inhibitors

The 5-fluoro-2-methoxybenzoyl scaffold has demonstrated antiviral activity against influenza A with IC50 = 5.0 µM for optimized derivatives . Procurement of this building block enables rapid parallel synthesis of focused compound libraries for hit-to-lead optimization in antiviral drug discovery programs, leveraging the validated activity of this substitution pattern to prioritize synthetic efforts [3].

Development of CNS-Penetrant Dual PDE4/SSRI Inhibitors for Neuropsychiatric Indications

Compounds containing the 5-fluoro-2-methoxyphenyl fragment exhibit potent serotonin reuptake inhibition (IC50 = 127 nM) and demonstrated antidepressant-like activity in murine behavioral models [4]. This building block provides a structurally validated entry point for developing novel dual-mechanism antidepressants with potential advantages over single-target SSRIs [5].

Process Chemistry Development for Kilogram-Scale Amide Coupling

The pre-formed acyl chloride enables direct amide bond formation with 15-40% higher yield compared to in situ activation of the corresponding benzoic acid, particularly for coupling with sterically hindered or electron-deficient amines [6]. This efficiency advantage translates directly to reduced manufacturing costs and improved process robustness in kilogram-scale synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.